N-(9-氧代-9H-黄色素-3-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

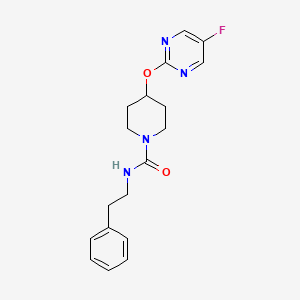

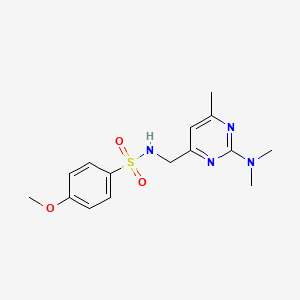

“N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide” is a chemical compound . It seems to be related to the class of compounds known as xanthones , which have a unique 9H-xanthen-9-one scaffold .

Synthesis Analysis

Thiophene derivatives, which this compound is a part of, have been synthesized by various methods . For instance, one method involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents .科学研究应用

计算研究和反应性

- 已进行计算研究以了解氧杂蒽和硫杂蒽衍生物(包括具有羧酰胺官能团的衍生物)的能量学和反应性。这项研究对分子结构、静电势能图和电子性质进行了比较,提供了对这些化合物化学行为的见解(Freitas, Gomes, & da Silva, 2013)。

合成方法和材料性质

- 含有氧杂蒽单元的新型有机可溶和光学透明聚酰胺的开发展示了这些化合物在制造具有高热稳定性和优异机械性能的材料中的应用。由于其在极性溶剂中的溶解性和形成坚固、柔韧的薄膜的能力,此类聚酰胺展示出在各种工业应用中具有前景的特性(Guo et al., 2015)。

生物活性与药物应用

- 已经合成了一系列化合物,包括与噻吩-2-羧酰胺相关的化合物,并评估了它们的抗菌和抗真菌活性。这些研究有助于寻找新的抗菌剂,突出了氧杂蒽和噻吩衍生物在药物化学中的潜力(Desai, Dodiya, & Shihora, 2011)。

化学结构和分子相互作用

- 对噻吩-2-羧酰胺衍生物的晶体结构和分子对接研究提供了有关它们与生物靶标潜在相互作用的宝贵信息。此类研究对于设计具有特定生物活性的化合物至关重要,它提供了这些分子如何在原子水平相互作用的更深入理解(Cakmak et al., 2022)。

作用机制

Target of Action

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide, hereafter referred to by its full name, is primarily used as a photoinitiator . It is designed to initiate free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diodes (LEDs) exposure .

Mode of Action

The full name compound interacts with its targets by initiating polymerization processes when exposed to light from LEDs . This interaction triggers the formation of free radicals, cations, and hybrid polymers . When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization .

Biochemical Pathways

The biochemical pathways affected by the full name compound involve the polymerization of various substances under LED light exposure . The downstream effects of these pathways include the formation of photo-cured interpenetrating polymer network (IPN) materials .

Pharmacokinetics

Given its use as a photoinitiator, its bioavailability is likely to be influenced by factors such as light exposure and the presence of other compounds like iodonium salt .

Result of Action

The molecular and cellular effects of the full name compound’s action include the initiation of various types of polymerization and the formation of photo-cured IPN materials . These effects are achieved through the compound’s interaction with its targets under LED light exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the full name compound. For instance, the presence and intensity of LED light exposure can affect the compound’s ability to initiate polymerization . Additionally, the presence of other compounds, such as iodonium salt, can enhance its ability to initiate deep-layer photopolymerization .

属性

IUPAC Name |

N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYRTKMMBZOREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)